

assigning ^{13}C NMR signals for **1-methylcyclohex-2-en-1-ol**

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Compound of Interest

Compound Name: **1-methylcyclohex-2-en-1-ol**

Cat. No.: **B1345100**

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An In-depth Technical Guide to the ^{13}C NMR Signal Assignment of **1-methylcyclohex-2-en-1-ol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. Among its variants, ^{13}C NMR spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. This technical guide provides a detailed analysis of the ^{13}C NMR spectrum of **1-methylcyclohex-2-en-1-ol**, a chiral allylic alcohol of interest in synthetic chemistry. Due to the limited availability of public experimental spectral data, this guide utilizes predicted NMR data to offer a comprehensive understanding of the compound's spectral characteristics and a logical framework for signal assignment. This information is intended to assist researchers, scientists, and professionals in the fields of drug development and organic chemistry in the structural characterization of similar compounds.

Data Presentation

The predicted ^{13}C NMR chemical shifts for **1-methylcyclohex-2-en-1-ol** are summarized in Table 1. The data was generated using a reputable online NMR prediction tool and is presented to facilitate understanding of the expected spectral features. It is important to note that

predicted data may vary from experimental values, and this information should be used as a guide for spectral interpretation.

Table 1: Predicted ^{13}C NMR Data for **1-methylcyclohex-2-en-1-ol**

Carbon Atom	Predicted Chemical Shift (ppm)	Multiplicity (from DEPT)
C1	68.5	C (Quaternary)
C2	134.2	CH (Methine)
C3	128.9	CH (Methine)
C4	29.7	CH ₂ (Methylene)
C5	18.8	CH ₂ (Methylene)
C6	34.5	CH ₂ (Methylene)
C7 (CH ₃)	28.3	CH ₃ (Methyl)

Experimental Protocol

The following is a general experimental protocol for acquiring a ^{13}C NMR spectrum of a cyclic alcohol like **1-methylcyclohex-2-en-1-ol**. The specific parameters may be adjusted based on the available instrumentation and the sample concentration.

- Sample Preparation:
 - Dissolve approximately 10-50 mg of **1-methylcyclohex-2-en-1-ol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 400 MHz spectrometer):
 - Nucleus: ^{13}C

- Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
- Number of Scans: 128 to 1024 scans, depending on the sample concentration.
- Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary carbons.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): 0 to 220 ppm.
- Temperature: 298 K.
- DEPT Experiments:
 - To aid in the assignment of carbon multiplicities, DEPT-90 and DEPT-135 experiments should be performed.
 - DEPT-90: This experiment will only show signals for CH (methine) carbons.
 - DEPT-135: This experiment will show positive signals for CH (methine) and CH₃ (methyl) carbons, and negative signals for CH₂ (methylene) carbons. Quaternary carbons will be absent.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

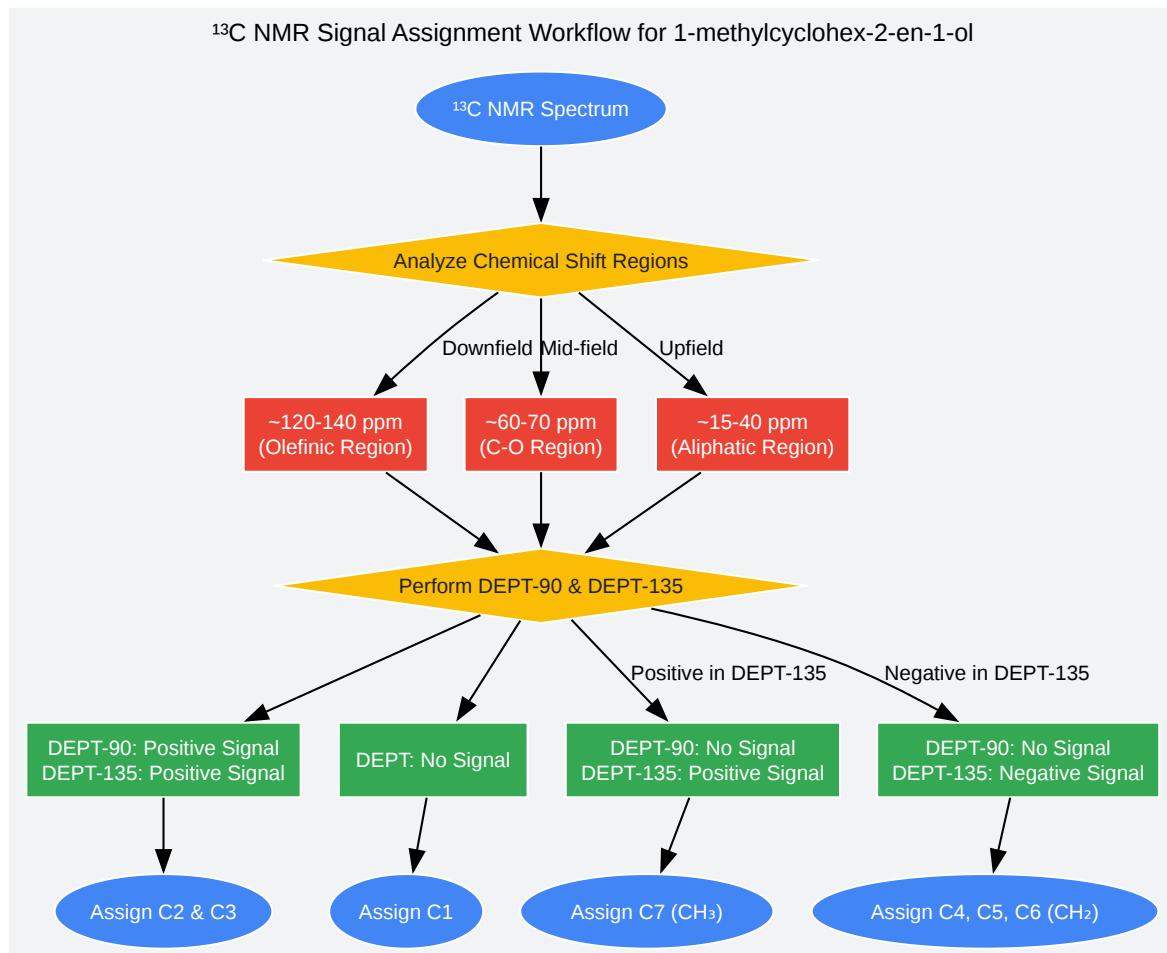
Signal Assignment and Interpretation

The assignment of the ¹³C NMR signals is based on established principles of chemical shift theory, including inductive effects, hybridization, and shielding/deshielding effects, supplemented by the information from predicted DEPT spectra.

- C1 (Quaternary Carbon, ~68.5 ppm): This is the carbon atom bonded to the hydroxyl group and the methyl group. Being a quaternary carbon, it will not appear in DEPT spectra. Its chemical shift is significantly downfield due to the deshielding effect of the electronegative oxygen atom.
- C2 and C3 (Olefinic Carbons, ~134.2 and ~128.9 ppm): These are the sp^2 -hybridized carbons of the double bond. They appear in the most downfield region of the spectrum, which is characteristic of olefinic carbons. C2, being closer to the electron-withdrawing hydroxyl group, is predicted to be slightly more deshielded (further downfield) than C3. Both would appear as positive signals in a DEPT-90 and DEPT-135 experiment.
- C6 (Methylene Carbon, ~34.5 ppm): This is the allylic methylene carbon, adjacent to the double bond. Its position is slightly downfield compared to other methylene carbons due to its proximity to the π -system. It will appear as a negative signal in a DEPT-135 experiment.
- C4 and C5 (Methylene Carbons, ~29.7 and ~18.8 ppm): These are the saturated sp^3 -hybridized methylene carbons of the cyclohexene ring. They are expected to have chemical shifts in the typical aliphatic region. Their precise assignment would require more advanced 2D NMR techniques like HSQC and HMBC. Both would show as negative signals in a DEPT-135 experiment.
- C7 (Methyl Carbon, ~28.3 ppm): This is the carbon of the methyl group attached to C1. It is in the aliphatic region and will appear as a positive signal in a DEPT-135 experiment.

Mandatory Visualization

The logical workflow for the assignment of the ^{13}C NMR signals of **1-methylcyclohex-2-en-1-ol** can be visualized as a flowchart. This diagram illustrates the decision-making process based on chemical shift regions and DEPT experimental data.

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Caption: Logical workflow for ¹³C NMR signal assignment.

Conclusion

This technical guide provides a comprehensive overview of the assignment of ¹³C NMR signals for **1-methylcyclohex-2-en-1-ol** based on predicted data. The combination of chemical shift theory and spectral editing techniques like DEPT provides a robust methodology for structural

elucidation. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to confirm assignments with empirical data whenever possible. The principles and workflow outlined in this guide are broadly applicable to the structural analysis of other novel or uncharacterized organic molecules, making it a valuable resource for professionals in the chemical and pharmaceutical sciences.

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